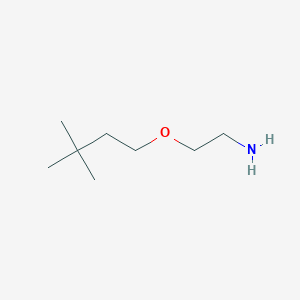![molecular formula C15H14O2 B3163198 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde CAS No. 883535-58-8](/img/structure/B3163198.png)
4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde
Vue d'ensemble
Description
4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde (4-EBC) is an important organic compound that has been widely used in the synthesis of various organic compounds and pharmaceuticals. It is a colorless solid with a melting point of 55–56 °C and a boiling point of 174–175 °C. 4-EBC has been studied extensively due to its versatile applications in the synthesis of a variety of compounds, its potential biological activities, and its ability to act as a catalyst in a variety of reactions.
Applications De Recherche Scientifique
Catalysis and Synthetic Applications
4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde and its derivatives have shown significant importance in synthetic chemistry, particularly in catalysis and the synthesis of complex organic molecules. For instance, the compound has been utilized in the development of enantioselective catalysts for the Henry reaction. This particular application involves fine-tuning catalytic components to achieve high yields and enantioselectivity in the synthesis of β-hydroxynitro derivatives from aromatic aldehydes, showcasing its potential in asymmetric synthesis (Constable et al., 2009).
Photocatalysis and Material Science
In material science, the derivatives of 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde have been investigated for their photocatalytic properties. For example, novel photochemically-mediated cyclization processes involving biphenyl carbaldehydes have been explored, leading to the efficient synthesis of phenanthridines. This method demonstrates the compound's utility in the synthesis of complex heterocycles and potential applications in the development of new materials (Ntsimango et al., 2021).
Antimicrobial and Antioxidant Studies
Beyond catalysis and synthesis, derivatives of 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde have been evaluated for biological activities. A study on bioactive formylpyrazole analogues synthesized from derivatives of this compound revealed promising antimicrobial and antioxidant activities. This research opens avenues for the development of new therapeutic agents leveraging the structural features of 4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde (Gurunanjappa et al., 2017).
Molecular Sensors and Probes
The compound and its derivatives have also found applications in the development of molecular sensors. A notable example includes the design of a fluorescence probe for selective detection of biomolecules. The synthesis of such probes involves structural modifications of biphenyl carbaldehydes to achieve specific recognition and sensing capabilities, highlighting the compound's versatility in sensor technology (Chu et al., 2019).
Propriétés
IUPAC Name |
2-ethoxy-5-phenylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-2-17-15-9-8-13(10-14(15)11-16)12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPLJERUMSLVSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CC=CC=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine](/img/structure/B3163119.png)


![4-[(3,4-Ethylenedioxyphenyl)azo]-morpholine](/img/structure/B3163132.png)

![N-[2-(3,4-Dimethylphenoxy)ethyl]-N-methylamine](/img/structure/B3163152.png)

![[(1-Methylpiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine](/img/structure/B3163164.png)
![N,N-Dimethyl[4-(4-piperidinyloxy)phenyl]-methanamine](/img/structure/B3163179.png)
![[(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine](/img/structure/B3163181.png)

![4-(Difluoromethoxy)benzyl]-(pyridin-4-ylmethyl)amine](/img/structure/B3163190.png)
![6-Ethoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3163203.png)
![[(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-4-ylmethyl)amine](/img/structure/B3163212.png)